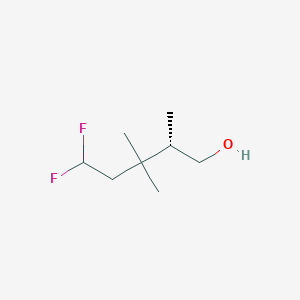

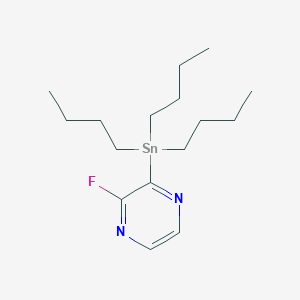

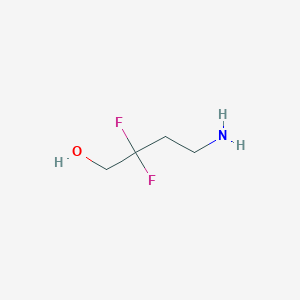

![molecular formula C20H18N2O3 B2578224 (Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885191-12-8](/img/structure/B2578224.png)

(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, also known as DMQD, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of quinazolin derivatives, including compounds structurally related to (Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, have been extensively studied. For instance, Khalida F. Al-azawi (2016) synthesized and characterized quinazolin derivatives derived from 3-amino-2-methylquinazolin-4(3H)-one, which were then screened for their potential as antioxidants. These compounds were synthesized using various techniques and characterized by elemental analysis, FT-IR, NMR, and were found to have significant antioxidant activity compared to common antioxidants like ascorbic acid (Al-azawi, 2016).

Antioxidant and Antitumor Activities

Some quinazolin derivatives exhibit significant antioxidant and antitumor activities. For example, Raluca Pele et al. (2022) developed two new series of compounds based on the quinazolin-4(3H)-one moiety, which showed high antioxidant activity and cytotoxicity against cancerous cell types, with high compatibility with normal cells. These compounds were synthesized aiming to improve human therapeutic properties by derivatizing quinazolin-4(3H)-one with polyphenolic compounds, indicating their potential in pharmacological research (Pele et al., 2022).

Molecular Modeling and Inhibitory Activities

Quinazoline derivatives have also been studied for their molecular modeling and inhibitory activities against various biological targets. Fang Qiao et al. (2015) designed and synthesized a series of 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold, which showed potent inhibitory activity against cancer cell lines, suggesting their potential as anticancer agents. The inhibitory activities were tested against A549, MCF-7, and Hela cell lines, with some compounds showing better efficacy than the control drug Tivozanib (Qiao et al., 2015).

Anti-Inflammatory and Analgesic Activities

In the realm of anti-inflammatory and analgesic research, a novel pyrroloquinazoline derivative was reported to exhibit significant effects. According to I. Rioja et al. (2002), the compound 3-(4'-acetoxy-3',5'-dimethoxy)benzylidene-1,2-dihydropyrrolo[2,1-b]quinazoline-9-one (PQ) showed dual inhibition of cyclo-oxygenase-2 and 5-lipoxygenase activities, leading to analgesic and anti-inflammatory effects in vivo. This suggests the compound's potential in developing new treatments for conditions like arthritis (Rioja et al., 2002).

properties

IUPAC Name |

(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-24-17-9-5-6-13(18(17)25-2)12-14-10-11-22-16-8-4-3-7-15(16)20(23)21-19(14)22/h3-9,12H,10-11H2,1-2H3/b14-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACYMBJLWYXNNE-OWBHPGMISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2CCN3C2=NC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/CCN3C2=NC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2578143.png)

![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2578146.png)

![[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)

![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2578154.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)